6-Iodo-imidazo[1,2-b]pyridazine hydrochloride
Description
Properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAULLWBPKMLLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1951439-01-2 | |
| Record name | Imidazo[1,2-b]pyridazine, 6-iodo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules. The successful clinical development of the kinase inhibitor ponatinib, which is based on this scaffold, has spurred significant interest in further exploring its therapeutic potential.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives against various therapeutic targets, offering field-proven insights for the rational design of next-generation therapeutics.
I. The Imidazo[1,2-b]pyridazine Scaffold as a Kinase Inhibitor
The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fertile ground for the discovery of potent and selective kinase inhibitors.[3] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases makes it an ideal starting point for inhibitor design.
A. Cyclin-Dependent Kinase (CDK) Inhibitors
Modification of imidazo[1,2-a]pyridine CDK inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series.[2] While some compounds from both series exhibit similar CDK activity, their SAR profiles differ significantly, which has been attributed to distinct binding modes within the kinase active site.[2][3] The development of potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 has been a notable success, with compounds demonstrating favorable pharmacokinetic properties in preclinical studies.[2] More recently, novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 have been designed for the treatment of triple-negative breast cancer, with some compounds showing nanomolar potency.[4]
B. Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
For the development of brain-penetrant GSK-3β inhibitors for potential Alzheimer's disease therapy, two subtypes of the imidazo[1,2-b]pyridazine scaffold were explored.[5]
-
Subtype 1: These inhibitors feature an alkylamine substituent at the 3-position, preserving the crucial hydrogen bond donor and acceptor interactions with the kinase hinge region.[5]
-
Subtype 2: In this subtype, the hydrogen bond donor group was removed to potentially enhance brain penetration, with substitutions explored at the 2-position.[5]
This strategic approach highlights the tunability of the scaffold to achieve specific therapeutic profiles.
C. Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine core is further demonstrated by its application in targeting a range of other kinases:
-
IRAK4 Inhibitors: For the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma, potent IRAK4 inhibitors have been developed with the imidazo[1,2-b]pyridazine scaffold. The representative compound 5 from a study exhibited an IC50 of 1.3 nM and a favorable kinase selectivity profile.[6]
-
PIM Kinase Inhibitors: Imidazo[1,2-b]pyridazines have been identified as highly selective inhibitors of PIM kinases, which are promising targets in hematopoietic malignancies.[7] Interestingly, co-crystal structures revealed an unusual binding mode where the inhibitor interacts with the N-terminal lobe helix αC rather than the canonical hinge region, explaining the high selectivity.[7]
-
DYRK Kinase Inhibitors: Structure-activity relationship studies on imidazo[1,2-b]pyridazine fragments have led to the discovery of potent and selective cellular inhibitors of DYRK1A, a target for cancer, type 2 diabetes, and neurological disorders.[8]
-
Haspin Kinase Inhibitors: Based on the known inhibitor CHR-6494, a series of disubstituted imidazo[1,2-b]pyridazine derivatives were designed as selective Haspin inhibitors with potent anti-proliferative properties in cancer cell lines.[9][10]
-
TAK1 Kinase Inhibitors: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position have been found to inhibit TAK1 at nanomolar concentrations, showing promise in multiple myeloma.[11]
-
TYK2 Pseudokinase Ligands: As allosteric inhibitors of TYK2 signaling for the treatment of immuno-inflammatory diseases, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective ligands for the TYK2 pseudokinase (JH2) domain.[12][13]
II. Antitubercular Activity of Imidazo[1,2-b]pyridazines
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis.[14]
A. Benzohydrazide Derivatives
A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives have demonstrated significant in vitro activity against M. tuberculosis H37Rv.[14][15] The SAR studies revealed that the nature and position of substituents on the benzohydrazide ring play a crucial role in determining the antitubercular potency.[14]
Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives against M. tuberculosis H37Rv [14]
| Compound ID | R (Substitution on Benzohydrazide Ring) | MIC (µg/mL) |
| 6a | 4-OCH3 | 6.25 |
| 6b | 4-Cl | 3.125 |
| 6c | 2,4-di-Cl | 1.6 |
| 6d | 2-Cl | 1.6 |
| 6e | 4-F | 3.125 |
| 6f | 2-F | 1.6 |
| 6g | 4-NO2 | 1.6 |
| 6h | 3-NO2 | 3.125 |
As shown in the table, compounds with electron-withdrawing groups such as chloro, fluoro, and nitro substituents on the benzohydrazide ring generally exhibit higher antitubercular activity.[14] Specifically, compounds with substitutions at the 2- and/or 4-positions of the phenyl ring were found to be the most potent.
B. Piperazine and Morpholine Derivatives
The introduction of piperazine and morpholine moieties into the imidazo[1,2-b]pyridazine scaffold has also yielded potent antitubercular agents.[16][17] SAR studies on a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives revealed that amide derivatives generally showed better antitubercular activity than their sulphonamide counterparts, potentially due to more favorable hydrogen bond formation.[16][17]
C. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines
A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown high activity against M. tuberculosis and Mycobacterium marinum.[18] The most active compounds featured a fluoro-substituted phenyl group at C2, a methoxy group at C3, and a benzyl-heteroatom moiety at C6.[18] However, these compounds exhibited poor metabolic stability, highlighting the importance of optimizing pharmacokinetic properties in addition to potency.[18]
III. Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques
The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for the detection of these plaques.[19] A series of these compounds were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates.[19]
The SAR studies indicated that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core significantly influence binding affinity.[19] For instance, a 2-(4'-dimethylaminophenyl) group was found to be favorable. The 6-methylthio analogue demonstrated higher affinity than the 6-methoxy analogue.[19] Replacement of the 2-phenyl ring with a pyridinyl or thiophenyl ring resulted in a significant reduction in binding affinity, suggesting that the phenyl ring is a crucial structural element for high-affinity binding.[19]
IV. Imidazo[1,2-b]pyridazines as GABA-A Receptor Modulators
While much of the focus has been on kinase inhibition and antitubercular activity, related imidazo-fused heterocyclic systems have shown significant promise as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for anxiolytic and sedative drugs. For example, imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-b][1][14]triazines have been developed as selective agonists for the α2/α3 subtypes of the GABA-A receptor, demonstrating anxiolytic effects with minimal sedation.[20][21][22][23] This suggests that the broader class of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines, warrants further investigation for their potential as modulators of GABA-A receptors.
V. Synthetic Methodologies
The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[19] The presence of a halogen on the pyridazine ring is crucial for the successful formation of the bicyclic system.[19] Further functionalization of the core can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as C-H activation strategies.[24]
General Synthetic Workflow for Imidazo[1,2-b]pyridazine Derivatives
Caption: General workflow for the synthesis and optimization of imidazo[1,2-b]pyridazine derivatives.
VI. Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a versatile and privileged core in drug discovery. The extensive body of research on its SAR across a multitude of biological targets provides a solid foundation for the rational design of novel therapeutics. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of lead compounds, as well as exploring new therapeutic applications for this remarkable heterocyclic system. The continued application of modern drug design strategies, including structure-based design and computational modeling, will undoubtedly unlock the full potential of the imidazo[1,2-b]pyridazine scaffold in addressing unmet medical needs.
References
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Zhi-Xin, W., et al. (2005). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 48(23), 7353-7362. [Link]
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Eastman, B. W., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112099. [Link]
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Dolan, M. E., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2273. [Link]
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Elakkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]
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Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]
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Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Anti-Infective Agents, 15(2), 131-139. [Link]
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University, C. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA. [Link]
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Wang, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 117378. [Link]
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Francis, C., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. European Journal of Medicinal Chemistry, 259, 115637. [Link]
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Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]
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Ancellin, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 566-583. [Link]
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Li, Y., et al. (2017). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 8(11), 2059-2064. [Link]
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Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 745-759. [Link]
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Tunoori, A. R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 573-578. [Link]
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El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258. [Link]
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Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. Bioorganic Chemistry, 127, 105904. [Link]
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Patel, K. D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 24(8). [Link]
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Ancellin, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 566-583. [Link]
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Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975. [Link]
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Liu, C., et al. (2011). Bioisosteric Approach to the Discovery of imidazo[1,2-a]pyrazines as Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]
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Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
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Russell, M. G. N., et al. (2006). Discovery of imidazo[1,2-b][1][14]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety. Journal of Medicinal Chemistry, 49(4), 1235-1238. [Link]
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Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1][14]triazin-8-ones and imidazo[2,1-f][1][14]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585. [Link]
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Doller, D., et al. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 55(6), 2688-2701. [Link]
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6-Iodo-imidazo[1,2-b]pyridazine HCl molecular weight and formula
The following technical guide details the chemical identity, synthesis, and application of 6-Iodoimidazo[1,2-b]pyridazine Hydrochloride , a critical scaffold in medicinal chemistry.
Chemical Identity & Molecular Profile[1][2][3][4]
6-Iodoimidazo[1,2-b]pyridazine is a fused bicyclic heterocycle widely utilized as a pharmacophore in kinase inhibitor development (e.g., Ponatinib analogs) and as a precursor for PET radiotracers. The hydrochloride salt form is preferred for its enhanced stability and solubility during intermediate handling.
Core Specifications
| Parameter | Technical Specification |
| IUPAC Name | 6-Iodoimidazo[1,2-b]pyridazine hydrochloride |
| Common Name | 6-Iodo-IPZ HCl |
| CAS Number (Base) | 1951439-01-2 (Base/Salt ambiguity in some vendors; verify specific batch) |
| Molecular Formula | C₆H₅ClIN₃ (Salt) / C₆H₄IN₃ (Base) |
| Molecular Weight | 281.48 g/mol (Salt) / 245.02 g/mol (Base) |
| Exact Mass | 280.92 (Salt) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol; Moderate water solubility (Salt) |
| SMILES (Salt) | Cl.IC1=NN2C=CN=C2C=C1 |
Structural Visualization
The molecule consists of a pyridazine ring fused to an imidazole ring. The iodine substituent is located at position 6 (on the pyridazine ring), serving as a critical "handle" for cross-coupling reactions.
[3][4][5][7][8][9]
Synthesis & Production Protocol
The synthesis of the 6-iodo derivative is more challenging than its chloro-analog due to the lability of the C-I bond and the cost of starting materials. The most robust route involves a halogen exchange followed by cyclization.
Reaction Pathway
The synthesis proceeds in three distinct stages:
-
Amination: Conversion of 3,6-dichloropyridazine to the amino-chloro intermediate.
-
Halogen Exchange (Finkelstein-like): Conversion of the chloro-substituent to iodo using HI.
-
Cyclization: Formation of the imidazole ring using chloroacetaldehyde.
Detailed Methodology
Step 1: Preparation of 3-Amino-6-iodopyridazine[1]
-
Rationale: Direct iodination of pyridazine is inefficient. The exchange from 3-amino-6-chloropyridazine using hydroiodic acid (HI) is the industry standard for high purity.
-
Protocol:
-
Charge a round-bottom flask with 3-amino-6-chloropyridazine (1.0 eq).
-
Add Hydriodic acid (57% aq. solution, 10-15 volumes).
-
Reflux at 120°C for 18–24 hours. Caution: HI fumes are corrosive.
-
Cool to 0°C and neutralize carefully with solid Na₂CO₃ or NaOH solution to pH 8.
-
Filter the resulting precipitate (yellowish solid), wash with cold water, and dry under vacuum.
-
Checkpoint: LCMS should show M+H ~222.0.
-
Step 2: Cyclization to Imidazo[1,2-b]pyridazine
-
Rationale: The exocyclic amine attacks the aldehyde of chloroacetaldehyde, followed by ring closure via the pyridazine nitrogen attacking the alpha-chloride.
-
Protocol:
-
Dissolve 3-amino-6-iodopyridazine (1.0 eq) in Ethanol (10 volumes).
-
Add Chloroacetaldehyde (40% in water, 1.5 eq).
-
Add NaHCO₃ (2.0 eq) to scavenge acid byproducts.
-
Reflux at 80°C for 4–6 hours.
-
Concentrate solvent, dilute with water, and extract with Ethyl Acetate.
-
Purify via silica gel chromatography (DCM/MeOH gradient).
-
Step 3: Hydrochloride Salt Formation
-
Protocol:
-
Dissolve the free base in a minimal amount of anhydrous DCM or MeOH.
-
Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.
-
Stir for 30 minutes; a white precipitate will form.
-
Filter and wash with diethyl ether to remove excess acid.
-
Result: 6-Iodoimidazo[1,2-b]pyridazine HCl (MW: 281.48).
-
Applications in Drug Discovery[10]
This scaffold is a "privileged structure" in kinase drug discovery. The nitrogen atoms provide critical hydrogen bond acceptor points for the kinase hinge region, while the iodine atom serves as a versatile synthetic handle.
Structure-Activity Relationship (SAR) Utility
-
Position 3 (C-H): Accessible for electrophilic aromatic substitution (e.g., iodination, bromination) to introduce aryl groups via Suzuki coupling. This position typically faces the "gatekeeper" residue in kinases.
-
Position 6 (C-I): The iodine is highly reactive for palladium-catalyzed cross-couplings (Sonogashira, Suzuki, Buchwald-Hartwig). It allows for the attachment of solubilizing tails (e.g., piperazines) or extended hydrophobic groups.
[6]
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR (¹H NMR)
-
Solvent: DMSO-d₆
-
Key Signals:
-
H3 (Imidazole): ~8.2–8.4 ppm (Singlet or doublet if H2 coupled).
-
H2 (Imidazole): ~7.8–8.0 ppm.[2]
-
H7/H8 (Pyridazine): The protons on the pyridazine ring will show an AX system or AB system depending on substitution. The proton adjacent to the Iodine (H7) will be deshielded.
-
Shift Effect: The HCl salt will show downfield shifts (0.2–0.5 ppm) compared to the free base due to protonation of the N4 bridgehead nitrogen.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion: m/z 246.0 [M+H]⁺ (Free base mass observed).
-
Isotope Pattern: Iodine is monoisotopic (¹²⁷I). Unlike chlorine (3:1) or bromine (1:1), iodine shows a single dominant peak.
-
Fragment: Loss of I radical (M-127) is a common fragmentation pathway at high collision energies.
References
-
Imidazo[1,2-b]pyridazine scaffold review: Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.Link
-
Synthesis of 3-amino-6-iodopyridazine: Gao, M., et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." Bioorganic & Medicinal Chemistry Letters, 2008.Link
-
Cross-coupling methodologies: El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions."[3][4] ChemistrySelect, 2021.[3]Link
-
Chemical Property Data: PubChem Compound Summary for Imidazo[1,2-b]pyridazine derivatives.Link
Sources
Difference between 6-iodo-imidazo[1,2-b]pyridazine free base and hydrochloride salt
Executive Summary
This guide provides a technical analysis of 6-iodo-imidazo[1,2-b]pyridazine , focusing on the critical operational differences between its free base and hydrochloride (HCl) salt forms. While the imidazo[1,2-b]pyridazine scaffold is widely recognized as the core of the kinase inhibitor Ponatinib (which utilizes the 3-iodo isomer), the 6-iodo isomer represents a crucial "reversed" scaffold allowing for diversification of the pyridazine ring (position 6) via cross-coupling or nucleophilic substitution.
Key Decision Driver:
-
Use the Free Base for organometallic cross-coupling reactions (Suzuki, Sonogashira) to avoid catalyst poisoning and simplify base stoichiometry.
-
Use the HCl Salt for long-term storage, recrystallization purification, and aqueous solubility studies.
Part 1: Physicochemical Profile & Structural Logic
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system.[1][2][3] The 6-position (on the pyridazine ring) is activated for functionalization, particularly when substituted with iodine, a superior leaving group for palladium-catalyzed reactions compared to bromine or chlorine.
Structural Comparison
| Feature | Free Base | Hydrochloride Salt (Mono-HCl) |
| Formula | C₆H₄IN₃ | C₆H₄IN₃ · HCl |
| MW | ~245.02 g/mol | ~281.48 g/mol |
| Physical State | Off-white to yellow solid | White to pale yellow crystalline solid |
| Melting Point | Lower (typically 100–150 °C range) | Higher (typically >200 °C, often decomposes) |
| Solubility (Water) | Low (< 1 mg/mL). Hydrophobic. | High . Protonation of N1 disrupts lattice energy. |
| Solubility (Organic) | Soluble in DCM, EtOAc, THF, DMSO. | Insoluble in non-polar organics (DCM, Et₂O). Soluble in DMSO, MeOH. |
| Hygroscopicity | Low. Stable at ambient humidity. | Moderate to High.[4] Prone to clumping if not stored in desiccator. |
| pKa (Est.) | ~3.5 – 4.2 (Conjugate acid) | N/A (Already protonated species) |
Protonation Site Logic
In the imidazo[1,2-b]pyridazine system, the most basic nitrogen is N1 (the imidazole nitrogen).
-
N4 (Bridgehead): Non-basic due to amide-like resonance contribution involving the lone pair.
-
N5 (Pyridazine): Reduced basicity due to the adjacent nitrogen (alpha-effect repulsion) and electron-withdrawing nature of the fused ring.[5]
-
N1: Retains pyridine-like character and is the site of protonation in the HCl salt.
Part 2: Synthesis & Interconversion Protocols
The choice of form is often dictated by the stage of synthesis. The salt is frequently generated to purify the crude cyclization product, then neutralized back to the free base for subsequent coupling steps.
Synthesis Workflow (Graphviz Diagram)
Figure 1: Synthesis and interconversion workflow. Salt formation is utilized as a purification "crash-out" step.
Experimental Protocols
Protocol A: Generation of HCl Salt (Purification)
-
Dissolution: Dissolve the crude 6-iodo-imidazo[1,2-b]pyridazine (free base) in a minimal amount of hot ethanol or methanol.
-
Acidification: Slowly add 1.2 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl) while stirring.
-
Precipitation: Cool the solution to 0–4 °C. The HCl salt will precipitate as a crystalline solid.
-
Isolation: Filter the solid, wash with cold diethyl ether (to remove non-basic impurities), and dry under vacuum.
-
Why this works: Impurities from the cyclization (e.g., unreacted chloroacetaldehyde polymers) generally remain in the organic mother liquor, while the salt crystallizes out.
-
Protocol B: Conversion to Free Base (For Reactions)
-
Suspension: Suspend the 6-iodo-imidazo[1,2-b]pyridazine HCl salt in dichloromethane (DCM).
-
Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.
-
Visual Cue: The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Result: High-purity free base ready for Pd-catalyzed coupling.
-
Part 3: Reactivity & Application Decision Matrix
The iodine at position 6 is a "handle" for diversity. The choice of Free Base vs. Salt is critical here.
Impact on Palladium-Catalyzed Couplings (Suzuki/Sonogashira)
Recommendation: Always use the Free Base.
-
Mechanism: Palladium cycles (Pd(0)/Pd(II)) are sensitive to pH. The transmetallation step in Suzuki coupling requires a basic environment (formation of Pd-O-Base intermediate).
-
The Salt Problem: If you use the HCl salt directly:
-
Stoichiometry Shift: The first equivalent of your base (e.g., K₂CO₃) is consumed solely to neutralize the HCl. If you calculated 2.0 equiv.[6] for the reaction, you effectively only have 1.0 equiv. left, which may stall the reaction.
-
Halide Inhibition: The release of Cl⁻ ions can compete with ligands for coordination to the Palladium center, potentially altering the catalytic species or rate.
-
-
Correction: If you must use the salt, increase the base loading by at least 1.5 equivalents.
Impact on Lithiation (Halogen-Metal Exchange)
Recommendation: Strictly Free Base.
-
Reaction: 6-iodo-imidazo[1,2-b]pyridazine + i-PrMgCl
Grignard/Lithio species. -
The Salt Problem: Grignard reagents and organolithiums are strong bases. They will react immediately with the acidic proton of the HCl salt (
difference ~40 units), destroying 1 equivalent of your expensive organometallic reagent and generating heat, before any metal-halogen exchange occurs.
Decision Logic Diagram
Figure 2: Operational decision matrix for selecting the appropriate form.
Part 4: Data Summary
| Parameter | Free Base | HCl Salt | Implication |
| Storage Stability | Good (Dark, <4°C) | Excellent (RT, Desiccated) | Use Salt for library archiving. |
| Reaction Solvent | Toluene, DME, DMF | Water, MeOH, DMSO | Use Base for non-polar reactions. |
| Base Eq. (Suzuki) | 2.0 equiv. | 3.0 - 3.5 equiv. | Adjust stoichiometry if using Salt. |
| Purification | Silica Gel Chromatography | Recrystallization | Salt formation is a purification method. |
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazine
-
General Solubility & Salt Selection
- Title: Equilibrium solubility measurement of ionizable drugs – consensus recommend
- Source: ADMET & DMPK, 2016.
-
URL:[Link]
-
Ponatinib Chemistry (Contextual)
- Title: Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase.
- Source: Journal of Medicinal Chemistry, 2010.
-
URL:[Link] (Note: Describes the 3-iodo analog, illustrating the scaffold's reactivity patterns).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 3. WO2020146194A1 - Imidazo[1,2-b]pyridazine il-17a inhibitors - Google Patents [patents.google.com]
- 4. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. researchgate.net [researchgate.net]
The Imidazo[1,2-b]pyridazine Scaffold in Kinase Drug Discovery: A Technical Deep Dive
Executive Summary
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, distinguished by its ability to access distinct binding modes within the ATP-binding pocket.[1][2] Unlike ubiquitous scaffolds that rely solely on predictable hinge-binding motifs, imidazo[1,2-b]pyridazine derivatives demonstrate remarkable plasticity—functioning as Type I inhibitors (e.g., Ponatinib for BCR-ABL) or adopting atypical, non-hinge-binding conformations (e.g., PIM1 inhibitors).[1][2] This guide analyzes the structural mechanics, synthetic accessibility, and medicinal chemistry strategies that make this heterocycle a cornerstone in oncology and neurodegeneration research.[1]
Structural Biology & Binding Modes[3]
The efficacy of imidazo[1,2-b]pyridazine lies in its nitrogen positioning.[1][2][3] The bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) create a distinct electrostatic profile that dictates binding orientation.
Mechanism A: The Classic Hinge Binder (Type I)
In the majority of kinases (e.g., DYRK1A , VEGFR2 , BCR-ABL ), the scaffold mimics the adenine ring of ATP.
-
Interaction: The N1 (bridgehead) or N4 typically acts as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Leu241 in DYRK1A).
-
C3 Vector: Projects deep into the hydrophobic pocket (gatekeeper region), allowing for potency modulation.
-
Example: Ponatinib utilizes this mode to anchor into the BCR-ABL hinge while extending a "tail" to bypass the T315I gatekeeper mutation.[1][2]
Mechanism B: The Atypical Non-Hinge Binder
A unique phenomenon observed in PIM1 kinase inhibitors.[1][4]
-
Interaction: The scaffold does not bind the hinge.[1] Instead, it interacts with the opposite side of the pocket, forming a hydrogen bond network with the catalytic Lysine (Lys67), a structural water, and Glutamate (Glu89).
-
Significance: This mode bypasses the highly conserved hinge region, resulting in exceptional selectivity profiles compared to classic ATP-mimetics.[1][2]
Visualization: Binding Mode Dichotomy
Caption: Contrast between the classic hinge-binding mode (left) and the atypical PIM1 interaction (right).[1][2]
Medicinal Chemistry & SAR
The scaffold offers three primary vectors for substitution, each controlling specific pharmacological properties.[1]
| Position | Function | Chemical Vector | Impact on Drug Properties |
| C3 | Potency & Selectivity | Aryl / Heteroaryl coupling | The "Warhead" position.[1][2] Determines the primary fit into the ATP pocket.[1] Bulky groups here can target the gatekeeper residue (e.g., T315I in ABL). |
| C6 | Solubility & ADME | Amines (Morpholine, Piperazine) | Solvent-exposed region.[1][2] Ideal for solubilizing groups to improve oral bioavailability and reduce protein binding.[1] |
| C8 | Fine-Tuning | Small alkyls / Halogens | Often left unsubstituted to avoid steric clash with the hinge, but small groups can lock conformation or fill small hydrophobic sub-pockets.[1][2] |
| C2 | Geometry | H / Methyl / Phenyl | Substituents here can twist the C3-aryl bond, altering the planarity of the molecule and affecting binding affinity.[1] |
Synthetic Pathways[1][2][6][7]
Accessing the imidazo[1,2-b]pyridazine core is robust, primarily relying on condensation chemistry followed by palladium-catalyzed functionalization.[1][2]
Primary Route: Condensation & Cross-Coupling[1][6]
-
Cyclization: Reaction of 3-aminopyridazine with
-haloketones (or equivalents like chloroacetaldehyde) yields the bicyclic core.[1][2] -
Halogenation: Electrophilic halogenation (NIS/NBS) at C3 provides a handle for cross-coupling.[1][2]
-
Functionalization: Suzuki-Miyaura or Buchwald-Hartwig couplings introduce complexity at C3 and C6.[1][2]
Caption: Standard synthetic workflow from aminopyridazine precursors to functionalized inhibitors.
Experimental Protocols
Protocol A: General Synthesis of the Core Scaffold
Objective: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (Key Intermediate).[1][2]
-
Reactants: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in Ethanol (0.5 M concentration).
-
Cyclization: Add chloroacetaldehyde (50% wt in water, 1.5 eq) and NaHCO3 (2.0 eq).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.[1][2]
-
Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2] Resuspend residue in water/ethyl acetate.[1][2] Extract organic layer, dry over MgSO4, and concentrate.[1]
-
Bromination: Dissolve the crude cyclized product in Acetonitrile. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C. Stir at RT for 1 hour.
-
Purification: Precipitate with water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Protocol B: Radiometric Kinase Assay (Standardized)
Objective: Determine IC50 of the inhibitor against a target kinase (e.g., DYRK1A).[3]
-
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Substrate: Use a specific peptide substrate (e.g., Woodtide for DYRK1A) at Km concentration.[1]
-
Reaction Mix:
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination: Stop reaction by spotting onto P81 phosphocellulose paper.
-
Washing: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1][2]
-
Quantification: Measure radioactivity via scintillation counting.
-
Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.
Case Studies & Clinical Relevance
Ponatinib (Iclusig)
-
Role of Scaffold: The imidazo[1,2-b]pyridazine core serves as the rigid linker that orients the ethynyl linker and the "tail" moiety. It creates a compact shape complementary to the ATP site, while the ethynyl group allows the molecule to bypass the steric bulk of the Isoleucine gatekeeper in the T315I mutant.
Cenisertib (AS-703569)[1][2][9]
-
Target: Aurora Kinases (A/B).
-
Mechanism: Multi-kinase inhibitor inducing G2/M arrest.[1][2][7]
-
Structure: Features the scaffold substituted with a pyrazole moiety, optimizing H-bond interactions within the Aurora active site.
PIM Kinase Inhibitors (Preclinical)
-
Target: PIM1/2/3.
-
Innovation: Exploits the "Atypical Binding Mode" described above. By not binding the hinge, these inhibitors maintain potency against PIM kinases while sparing other kinases that strictly require hinge H-bonds, solving a major selectivity challenge in the kinome.[1]
References
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research (AACR). (2007).[2] Link
-
Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. MDPI Pharmaceuticals. (2024).[1] Link[2]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible BTK Inhibitors. Journal of Medicinal Chemistry. (2025).[2] Link[2]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. (2021). Link
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. (2024).[1][2] Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Cenisertib | C24H30FN7O | CID 11569967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Ponatinib Is a Pan-BCR-ABL Kinase Inhibitor: MD Simulations and SIE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Iodo-imidazo[1,2-b]pyridazine
Executive Summary & Scaffold Analysis
The imidazo[1,2-b]pyridazine bicyclic core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for several potent kinase inhibitors (e.g., Ponatinib, TAK-593). While the C3 position (imidazole ring) is nucleophilic and prone to electrophilic aromatic substitution or direct arylation, the C6 position (pyridazine ring) is electron-deficient.
The 6-iodo-imidazo[1,2-b]pyridazine derivative represents a critical divergence point. The C–I bond at this position is highly reactive toward oxidative addition by Palladium(0) species, allowing for the rapid generation of diverse libraries via cross-coupling. This guide details the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at this specific site.
Reactivity Profile & Chemoselectivity
The distinct electronic environments of the bicycle allow for orthogonal functionalization.
Figure 1: Orthogonal reactivity map of the imidazo[1,2-b]pyridazine scaffold. The C6-Iodo position is the primary handle for Pd-catalyzed cross-coupling.
Application Note: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Introduction of aryl or heteroaryl groups at C6. Mechanism: The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of Pd(0) into the C–I bond. However, the bridgehead nitrogen (N4) and pyridazine nitrogen (N1) can coordinate to Palladium, potentially poisoning the catalyst if ligand steric bulk is insufficient.
Optimized Protocol
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Bidentate ferrocenyl ligand prevents catalyst deactivation by the substrate nitrogens. |
| Solvent | 1,4-Dioxane : Water (4:1) | High solubility of the heterocycle; water is essential for the boronic acid activation. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | Mild enough to prevent degradation but strong enough to activate the boronate. |
| Temperature | 80–90 °C | Thermal energy required for transmetallation; microwave (110 °C, 20 min) is also effective. |
Step-by-Step Methodology
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Aryl-Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.5 equiv).
-
Solvent: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to substrate).
-
Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under inert flow. Cap the vial immediately.
-
Reaction: Heat at 90 °C for 4–16 hours. Monitor by LC-MS.
-
Checkpoint: Look for the disappearance of the starting material (M+H = 246 for parent 6-iodo).
-
Troubleshooting: If "de-iodinated" byproduct (hydrodehalogenation) is observed, reduce temperature or switch to anhydrous conditions using CsF as the base.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM/MeOH gradient). These products are polar; 0–10% MeOH is typical.
Application Note: Sonogashira Coupling (Alkynylation)
Objective: Installation of alkyne linkers (relevant for kinase "gatekeeper" interactions). Challenge: The imidazo[1,2-b]pyridazine core is electron-withdrawing, making the C6-Pd-I intermediate susceptible to side reactions if the transmetallation with copper acetylide is slow.
Optimized Protocol (Copper-Cocatalyzed)
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) | Robust Pd(II) precatalyst standard for Sonogashira.[1] |
| Co-Catalyst | CuI (5–10 mol%) | Essential for generating the active copper acetylide species. |
| Base/Solvent | TEA or DIPEA in DMF | DMF solubilizes the polar core; amine acts as both base and ligand scavenger. |
| Atmosphere | Strict Inert (Ar/N₂) | Crucial: Oxygen causes rapid Glaser homocoupling of the alkyne. |
Step-by-Step Methodology
-
Preparation: Dry DMF is required. Degas DMF by bubbling Argon for 15 minutes before use.
-
Charge: Add 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv) to a dry vial.
-
Addition: Add degassed DMF (0.2 M) and Triethylamine (3.0 equiv).
-
Alkyne: Add the Terminal Alkyne (1.2 equiv).
-
Reaction: Stir at Room Temperature (25 °C) for 1 hour. If conversion is low (<10%), heat to 50 °C.
-
Note: High temperatures (>80 °C) often lead to complex mixtures and degradation of the alkyne.
-
-
Scavenging: Upon completion, dilute with EtOAc. Wash with 10% NH₄OH (aq) or saturated NH₄Cl to remove Copper species (blue aqueous layer indicates copper removal).
-
Purification: Silica gel chromatography.
Application Note: Buchwald-Hartwig Amination[2]
Objective: Formation of C–N bonds (Amination). Context: C6-amino derivatives are often used to modulate solubility and kinase hinge-binding affinity. Since the ring is electron-deficient, this reaction is electronically favorable but sterically sensitive to the bridgehead nitrogen.
Ligand Selection Strategy
Standard ligands like PPh₃ often fail due to competitive coordination of the substrate's nitrogen atoms to Palladium.
-
Primary Amines: Use BrettPhos or XPhos .
-
Secondary Amines: Use RuPhos or BINAP .
Optimized Protocol
| Parameter | Condition | Rationale |
| Pre-catalyst | Pd₂(dba)₃ (2–5 mol%) | Provides a clean source of Pd(0). |
| Ligand | BrettPhos (4–10 mol%) | Bulky, electron-rich ligand ensures reductive elimination occurs efficiently. |
| Base | Cs₂CO₃ or NaOtBu | NaOtBu is stronger and faster; Cs₂CO₃ is milder for sensitive substrates. |
| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents often reduce competitive coordination from the substrate. |
Step-by-Step Methodology
-
Catalyst Pre-formation: In a separate vial, mix Pd₂(dba)₃ and BrettPhos in the solvent (e.g., Toluene) and stir at 60 °C for 5 minutes to ligate the active species (solution turns from dark purple to orange/brown).
-
Substrate Charge: In the reaction vessel, add 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.
-
Reaction: Heat at 100 °C for 2–12 hours.
-
Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Wash the pad with DCM.
-
Purification: Concentrate and purify via reverse-phase HPLC or flash chromatography.
Experimental Workflow Diagram
Figure 2: Decision tree and workflow for Palladium-catalyzed diversification of the 6-iodo-imidazo[1,2-b]pyridazine scaffold.
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines
-
Suzuki Coupling General Protocols
-
Ponatinib Chemistry (Relevance of Scaffold)
- Title: Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor for the Treatment of Imatinib-Resistant Chronic Myeloid Leukemia.
- Source: ACS Medicinal Chemistry Letters, 2010.
-
URL:[Link]
-
Buchwald-Hartwig Amination User Guide
Sources
Application Note: Optimized Sonogashira Cross-Coupling Protocols for 6-Iodo-imidazo[1,2-b]pyridazine Hydrochloride
Executive Summary
The imidazo[1,2-
This application note provides a comprehensive, self-validating protocol designed to overcome the challenges associated with the salt form, detailing the causality behind base selection, catalyst optimization, and the suppression of homocoupling side reactions[3].
Strategic Rationale & Mechanistic Insights
The Hydrochloride Salt Challenge
In a standard Sonogashira coupling, a mild amine base (e.g., Triethylamine or Diisopropylethylamine) is required to deprotonate the terminal alkyne, facilitating the formation of the reactive copper(I) acetylide intermediate[3].
When utilizing 6-iodo-imidazo[1,2-
Catalyst Selection & Substrate Reactivity
The imidazo[1,2-
Caption: Mechanistic pathway of the Pd/Cu co-catalyzed Sonogashira cross-coupling.
Experimental Design & Parameter Optimization
To establish a self-validating and highly reproducible system, quantitative optimization of the reaction parameters was conducted. The data below summarizes the critical variables required to transition from a stalled reaction to quantitative conversion.
Table 1: Optimization of Reaction Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale |
| Base | 1.5 eq TEA | 4.0 eq DIPEA | 1.0 eq is consumed by the HCl salt. DIPEA is sterically hindered and less nucleophilic than TEA, minimizing unwanted side reactions with the electrophilic core. |
| Solvent | THF | DMF | DMF provides superior solvation for the highly polar hydrochloride salt and the resulting ammonium chloride byproducts, preventing precipitation that traps reagents. |
| Atmosphere | Ambient Air | Argon Sparged (15 min) | Strict anaerobic conditions prevent the Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling). |
| Catalyst | Bidentate/monodentate phosphine ligands are required to stabilize the Pd(0) species against aggregation into inactive palladium black in polar solvents like DMF. |
Step-by-Step Methodology
Reagent Quantities (1.0 mmol Scale)
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 6-Iodo-imidazo[1,2- | 281.48 | 1.0 | 281.5 mg | Electrophilic Substrate |
| Terminal Alkyne (e.g., Phenylacetylene) | Varies | 1.2 | 1.2 mmol | Nucleophilic Partner |
| 701.90 | 0.05 | 35.1 mg | Primary Catalyst | |
| Copper(I) Iodide ( | 190.45 | 0.10 | 19.0 mg | Co-catalyst |
| 129.24 | 4.0 | 0.70 mL | Base / Acid Scavenger | |
| Anhydrous DMF | N/A | N/A | 5.0 mL | Solvent |
Workflow Diagram
Caption: Workflow for the Sonogashira coupling of 6-iodo-imidazo[1,2-b]pyridazine hydrochloride.
Execution Protocol
-
Reaction Setup & Degassing:
-
Charge an oven-dried Schlenk flask with 6-iodo-imidazo[1,2-
]pyridazine hydrochloride (281.5 mg, 1.0 mmol), (35.1 mg, 5 mol%), and (19.0 mg, 10 mol%). -
Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.
-
-
Free Base Generation:
-
Add anhydrous, degassed DMF (5.0 mL) via syringe, followed immediately by DIPEA (0.70 mL, 4.0 mmol).
-
Observation: The suspension will undergo a physical change (often dissolving or changing color) as the HCl salt is neutralized to generate the free base in situ. Stir for 5 minutes at room temperature.
-
-
Alkyne Addition:
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe over 2-3 minutes.
-
Causality: Slow addition keeps the localized concentration of the alkyne low relative to the Pd(II) oxidative addition complex, heavily disfavoring the formation of Glaser homocoupling dimers.
-
-
Coupling Phase:
-
Stir the reaction mixture at room temperature. If the alkyne is sterically hindered or electron-deficient, elevate the temperature to 50 °C using a pre-heated oil bath.
-
Allow the reaction to proceed for 2 to 12 hours, monitoring via the In-Process Controls (IPC) described below.
-
-
Workup & Extraction:
-
Once complete, quench the reaction by diluting with Ethyl Acetate (25 mL) and transferring to a separatory funnel.
-
Wash the organic layer with distilled water (
mL) and brine ( mL). -
Causality: Multiple aqueous washes are mandatory to fully partition the DMF and the large excess of DIPEA·HCl salts into the aqueous phase. Failure to do so will result in severe streaking during chromatography.
-
-
Purification:
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure alkynyl-imidazo[1,2-
]pyridazine.
-
In-Process Controls (IPC) & Self-Validation
A robust protocol must be self-validating. To ensure the reaction is proceeding correctly, utilize LC-MS tracking:
-
Sampling: Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm syringe filter.
-
Validation Metric 1 (Substrate Consumption): Monitor the disappearance of the free base peak at m/z 246
(Note: The mass spectrometer will detect the free base, not the HCl salt mass of 281). -
Validation Metric 2 (Product Formation): Look for the emergence of the product mass (e.g., if using phenylacetylene, the expected product mass is m/z 220
). -
Troubleshooting:
-
High levels of m/z 246 remain after 4 hours: The reaction has stalled. Inject an additional 1.0 eq of DIPEA and 0.5 eq of alkyne.
-
Presence of alkyne dimer: Indicates oxygen contamination. Ensure the argon line is secure and sparge the solvent more rigorously in future runs.
-
References
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions ResearchGate (Advanced Heterocyclic Chemistry, 2021) URL:[Link][1]
-
On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds DergiPark (JOTCSA, 2021) URL:[Link][2]
Sources
Application Note: Modular Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Libraries for Kinase Inhibitor Discovery
[1]
Abstract & Strategic Significance
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP. This chemotype serves as the core for several potent kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig) and various experimental agents targeting TAK1, DYRK1A, and PIM1 kinases.
For drug discovery campaigns, the 3,6-disubstituted pattern is particularly high-value:
-
Position 3 (Head): Typically projects into the hydrophobic pocket or gatekeeper region of the kinase ATP site.
-
Position 6 (Tail): Orients towards the solvent-exposed region, ideal for appending solubilizing groups (e.g., morpholines, piperazines) to improve pharmacokinetic profiles.[1]
This guide details a robust, orthogonal synthetic strategy designed for the parallel generation of high-purity libraries. By exploiting the electronic disparity between the electron-rich C3 position and the electron-deficient C6 position, we establish a self-validating workflow that minimizes side reactions.[1]
Strategic Retrosynthesis & Chemoselectivity
The success of this protocol relies on sequential orthogonality .[2]
-
C3 Reactivity: The imidazole ring makes C3 nucleophilic, susceptible to Electrophilic Aromatic Substitution (EAS) or Pd-catalyzed C-H activation.[1]
-
C6 Reactivity: The pyridazine ring renders C6 electrophilic, susceptible to Nucleophilic Aromatic Substitution (SnAr) or oxidative addition (if halogenated).
The Golden Rule for this Scaffold: Perform C3 functionalization (Suzuki/Arylation) before C6 functionalization (SnAr) whenever possible. Reasoning: Introducing electron-donating amines at C6 (via SnAr) early renders the core excessively electron-rich, potentially deactivating the C6 position toward further nucleophilic attack or complicating subsequent Pd-catalyzed steps due to catalyst coordination.[1]
Reaction Pathway Visualization
Figure 1: Orthogonal synthetic workflow exploiting the electronic differences between C3 and C6.
Detailed Experimental Protocols
Protocol A: Scaffold Synthesis (Scale-Up Friendly)
Objective: Synthesis of 6-chloroimidazo[1,2-b]pyridazine. Scale: 10–50 g batch size.
-
Reagents:
-
Procedure:
-
Charge a round-bottom flask with 3-amino-6-chloropyridazine and Ethanol.[1][2]
-
Add Chloroacetaldehyde dropwise at room temperature.[2]
-
Add solid NaHCO3.[2]
-
Reflux (80°C) for 4–6 hours. Monitor by LCMS (Target M+H: ~154/156).[2]
-
Workup (Critical for Purity): Concentrate ethanol under reduced pressure. Dilute residue with water and extract with EtOAc (3x).[2]
-
Purification: The crude is often dark.[2] Pass through a short silica plug eluting with 50% EtOAc/Hexane or recrystallize from EtOAc/Heptane.[2]
-
Yield Expectations: 70–85%.
-
Protocol B: C3-Functionalization (The "Head")
Method: Regioselective Iodination followed by Suzuki-Miyaura Coupling.[1][2] Why this over Direct Arylation? While Direct Arylation is greener, the Iodination/Suzuki route is more robust for diverse libraries, tolerating a wider range of boronic acids than direct arylation tolerates aryl bromides.
Step B1: C3-Iodination
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in Acetonitrile (MeCN).[1]
-
Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C.
-
Stir at RT for 2 hours. The product often precipitates.[2]
-
Isolation: Pour into water/sodium thiosulfate solution. Filter the solid.[2]
-
Result: 3-iodo-6-chloroimidazo[1,2-b]pyridazine (Stable intermediate).[1]
Step B2: Parallel Suzuki Coupling (Library Plate)
-
Vessel: 24-well or 48-well reaction block.
-
Reagents (per well):
-
3-iodo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 50 mg scale)[1]
-
Aryl Boronic Acid (R1-B(OH)2) (1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)[1]
-
Base: 2M Na2CO3 or Cs2CO3 (3.0 equiv)[1]
-
Solvent: DME/Water (4:[1]1) or Dioxane/Water (4:1). Note: DME often gives better solubility for this scaffold.[1][2]
-
-
Conditions: Seal and heat at 80°C for 4 hours (or microwave 110°C for 20 min).
-
Workup: Filter through a celite/silica plug to remove Pd.[2] Evaporate solvent.[2]
-
Checkpoint: This yields the 3-aryl-6-chloro intermediate.[1][2] The C6-Cl is generally preserved because C-I oxidative addition is significantly faster.[1][2]
Protocol C: C6-Functionalization (The "Tail")
Method: Nucleophilic Aromatic Substitution (SnAr).[1] Why SnAr? The 6-position is highly activated for nucleophilic attack due to the para-nitrogen in the pyridazine ring.[2] This reaction is catalyst-free and ideal for introducing solubility-enhancing amines.[1][2]
-
Reagents:
-
Conditions: Heat at 100–120°C for 12 hours (thermal) or 140°C for 30 min (microwave).
-
Purification (Library Scale):
Data Summary & Troubleshooting
| Reaction Step | Common Issue | Root Cause | Solution |
| Cyclization | Black tar formation | Polymerization of chloroacetaldehyde | Use fresh reagent; ensure NaHCO3 is present to buffer HCl.[1][2] |
| C3-Iodination | Poly-halogenation | Over-reaction | Maintain 0°C during addition; use exactly 1.05-1.1 eq of NIS.[1][2] |
| Suzuki Coupling | De-halogenation at C6 | Pd insertion into C-Cl bond | Use Pd(dppf)Cl2 (bulky ligand protects C-Cl) rather than Pd(PPh3)4.[1] Keep temp <90°C. |
| SnAr (C6) | Low conversion | Steric hindrance of amine | Use microwave irradiation (150°C); switch solvent to NMP. |
Library Generation Workflow
The following diagram illustrates the split-pool or parallel synthesis logic to maximize diversity efficiently.
Figure 2: Parallel synthesis workflow for 3,6-disubstituted library generation.
References
-
Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 2023.[1] Link[1]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 2023.[1] Link
-
Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010.[1][3] Link
-
Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of Bcr-Abl Kinase. Journal of Medicinal Chemistry, 2010. Link[1]
-
Efficient and Regioselective Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling Reaction and SnAr. Tetrahedron, 2008.[1] Link[1]
Application Notes and Protocols for C-H Activation-Mediated Functionalization of the Imidazo[1,2-b]pyridazine Scaffold
Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Modern Drug Discovery
The imidazo[1,2-b]pyridazine nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key pharmacophore in therapeutics targeting a range of diseases, from cancer to inflammatory conditions and infectious agents.[2][3] The remarkable success of the kinase inhibitor Ponatinib, which features this scaffold, has spurred a significant resurgence in the exploration of novel imidazo[1,2-b]pyridazine-based derivatives for various therapeutic applications.[2]
The strategic functionalization of the imidazo[1,2-b]pyridazine core is paramount to modulating its pharmacokinetic and pharmacodynamic properties. Traditional synthetic approaches often rely on multi-step sequences, which can be inefficient and generate significant waste. In contrast, direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of this and other heterocyclic systems. This approach allows for the direct conversion of typically unreactive C-H bonds into new C-C, C-N, or other bonds, streamlining the synthesis of diverse compound libraries.
This comprehensive guide provides detailed application notes and protocols for the C-H functionalization of the imidazo[1,2-b]pyridazine scaffold, with a focus on direct arylation, alkylation, and amination. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to accelerate their discovery programs.
I. Palladium-Catalyzed Direct C-H Arylation at the C3-Position
The direct arylation of the imidazo[1,2-b]pyridazine scaffold is a highly efficient method for introducing aryl and heteroaryl moieties, which are crucial for modulating biological activity. The C3-position is the most electronically favorable site for this transformation. Palladium catalysis is the most common and well-established method for this purpose.
Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway
The prevailing mechanism for the palladium-catalyzed direct C-H arylation of electron-rich heterocycles like imidazo[1,2-b]pyridazine is the Concerted Metalation-Deprotonation (CMD) pathway. This mechanism avoids the formation of a discrete, high-energy organopalladium intermediate via electrophilic substitution.
Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: A simplified representation of the CMD pathway for C-H arylation.
Application Note: Palladium-Catalyzed C3-Arylation
This protocol details a phosphine-free, low-catalyst loading method for the direct C3-arylation of imidazo[1,2-b]pyridazines with aryl bromides and chlorides. The use of environmentally benign solvents and low catalyst concentrations makes this a highly practical and scalable method.
Detailed Experimental Protocol: C3-Arylation
Materials:
-
Imidazo[1,2-b]pyridazine (1.0 equiv)
-
Aryl bromide or chloride (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.1 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Pivalic acid (PivOH) (30 mol%)
-
Solvent (e.g., 1-pentanol, diethyl carbonate, or cyclopentyl methyl ether)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block
Procedure:
-
Vessel Preparation: To a dry, degassed reaction vessel containing a magnetic stir bar, add the imidazo[1,2-b]pyridazine (e.g., 0.5 mmol), the aryl halide (e.g., 0.6 mmol), palladium(II) acetate (e.g., 0.00025 mmol, 0.05 mol%), the base (e.g., 1.0 mmol of K₂CO₃), and pivalic acid (e.g., 0.15 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., 2 mL of 1-pentanol) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 120-140 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | K₂CO₃ | 1-Pentanol | 140 | 92 |
| 2 | 4-Chlorobenzonitrile | Cs₂CO₃ | 1-Pentanol | 140 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | Diethyl Carbonate | 120 | 95 |
| 4 | 2-Bromopyridine | K₂CO₃ | 1-Pentanol | 140 | 78 |
Table 1: Representative examples of palladium-catalyzed C3-arylation of imidazo[1,2-b]pyridazine.
II. C-H Alkylation and Benzylation of Imidazo[1,2-b]pyridazines
The introduction of alkyl and benzyl groups onto the imidazo[1,2-b]pyridazine scaffold is of significant interest for tuning lipophilicity and exploring new binding interactions. While less developed than arylation, methods for C-H alkylation and benzylation have been reported, primarily through palladium catalysis.
Mechanistic Considerations
The mechanism for C-H alkylation can vary. For reactions involving alkyl halides, a Pd(II)/Pd(IV) cycle is often proposed. For other alkylating agents, a CMD-type mechanism followed by reductive elimination may be operative.
Diagram 2: General Experimental Workflow for C-H Functionalization
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Solubility & Handling of 6-Iodo-imidazo[1,2-b]pyridazine HCl
This guide serves as a technical resource for researchers handling 6-iodo-imidazo[1,2-b]pyridazine hydrochloride (HCl) . It addresses the physicochemical challenges inherent to this fused heterocyclic salt and provides actionable protocols to overcome solubility limitations in organic media.
The Solubility Paradox: Understanding the Molecule
The hydrochloride salt of 6-iodo-imidazo[1,2-b]pyridazine presents a classic "solubility paradox" common in nitrogen-containing heterocycles.
-
The Cation: The protonated imidazo[1,2-b]pyridazine core is highly polar and ionic, favoring aqueous environments.[1]
-
The Anion (Cl⁻): Increases lattice energy, often making the solid difficult to dissolve even in polar organic solvents like methanol or DMSO without heating.
-
The Result: The salt form is often too polar for standard organic solvents (DCM, EtOAc, Toluene) but too lipophilic (due to the iodine atom) for pure water , leading to "oiling out" or forming gummy precipitates during workups.
Troubleshooting & FAQs: Researcher-to-Researcher
Scenario A: Reaction Setup
Q: I need to use this starting material in a Suzuki coupling, but it won't dissolve in Toluene or Dioxane. Can I proceed as a suspension? A: Proceeding as a suspension is risky. Heterogeneous reactions often suffer from slow kinetics and incomplete conversion.
-
Root Cause: The HCl salt lattice is stable and resists solvation in non-polar aromatics.
-
Solution: Switch to a co-solvent system .
-
Recommendation: Use 1,4-Dioxane/Water (4:1) or DMF .[1] The water/polar component breaks the ionic lattice, allowing the organic component to solvate the lipophilic iodine region.
-
Alternative: Add an organic base (e.g., Triethylamine or DIPEA) in situ to neutralize the HCl. This generates the free base forms, which is significantly more soluble in toluene/dioxane.
-
Scenario B: Workup & Extraction
Q: During aqueous workup, my product formed a "gummy sludge" at the interface that is insoluble in both DCM and water. How do I recover it? A: This "sludge" is likely the semi-protonated salt or a hydrate form trapped between phases.
-
Root Cause: The pH is likely near the pKa of the molecule (~3.5 - 4.5), creating a mixture of ionized and neutral species that aggregates.
-
Protocol:
-
Adjust pH: Basify the aqueous layer to pH > 8-9 using Saturated NaHCO₃ or 1M NaOH. This forces the equilibrium completely to the neutral free base .
-
Extract: The free base will cleanly partition into the organic layer (DCM or EtOAc).
-
Salting Out: If the interface persists, add solid NaCl to the aqueous layer to decrease the solubility of organics in the water phase.
-
Scenario C: Purification (Chromatography)
Q: The compound streaks badly on silica gel columns, even with MeOH/DCM. How do I fix the peak shape? A: Streaking is caused by the interaction between the acidic silica silanols and the basic nitrogen of the imidazo-pyridazine core.
-
Solution 1 (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your DCM/MeOH mobile phase.[1] This blocks the active sites on the silica.
-
Solution 2 (Pre-treatment): "Free-base" the sample before loading (see Protocol 1 below).[1] Do not load the HCl salt directly onto silica.
Detailed Protocols
Protocol 1: Controlled Free-Basing (The "Gold Standard")
Use this protocol to convert the difficult-to-handle HCl salt into the highly soluble free base for reactions or analysis.[1]
-
Suspend: Place 6-iodo-imidazo[1,2-b]pyridazine HCl in a separating funnel with Dichloromethane (DCM) (approx. 10-20 mL per gram). Note: It will not dissolve yet.
-
Neutralize: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .
-
Agitate: Shake vigorously for 2-3 minutes. Vent frequently. The solid should disappear as it converts to the free base and dissolves in the DCM.
-
Separate: Collect the lower organic layer.[1]
-
Re-extract: Extract the aqueous layer once more with DCM to ensure quantitative recovery.
-
Dry: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).
-
Concentrate: Evaporate solvent in vacuo.
-
Result: You now have the neutral free base , which is soluble in DCM, EtOAc, THF, Acetone, and Methanol.
-
Protocol 2: Solubility Screening Matrix
If you must keep the salt form, use this matrix to find a compatible solvent system.
| Solvent System | Solubility Rating | Application |
| DCM (Pure) | 🔴 Poor | Not recommended for HCl salt.[1] |
| Methanol (Pure) | 🟡 Moderate | Good for storage; may require sonication.[1] |
| DMSO / DMF | 🟢 Excellent | Ideal for biological assays or high-temp reactions.[1] |
| DCM + 5% MeOH | 🟡 Moderate | Better than pure DCM; useful for transfers.[1] |
| THF / Dioxane | 🔴 Poor | Salt will likely crash out.[1] |
| Water | 🟡 Moderate | Soluble, but hydrolysis risk over time. |
Decision Pathways (Visualized)
Figure 1: Solubility Optimization Decision Tree
Caption: Logical workflow for selecting the correct solvent strategy based on experimental intent.
[1]
Figure 2: The "Sludge" Recovery Workflow
Caption: Step-by-step troubleshooting for recovering product that has oiled out during extraction.
[1]
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ChemistrySelect, 2021. Reviews metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and solvent choices for this scaffold.
-
Pharmaceutical Salts: Properties, Selection, and Use. Wikipedia/European Pharmacopoeia. Discusses the common ion effect and solubility challenges of hydrochloride salts in organic media.
-
Imidazo[1,2-b]pyridazine HCl Properties. PubChem. Chemical and physical property data for the imidazo[1,2-b]pyridazine core.
-
Handling Amine Salts in Organic Synthesis. Spectroscopy Online. Practical advice on distinguishing and handling amine salts vs. free bases.
Sources
Technical Support Center: Troubleshooting Suzuki Coupling of 6-Iodo-Heterocycles
Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimizing Conversion in Pd-Catalyzed Cross-Coupling of 6-Iodo-Purines, Quinazolines, and Related Scaffolds.
Executive Summary: The "6-Iodo" Paradox
Welcome to the technical support hub. You are likely here because your reaction involving a 6-iodo-heterocycle (e.g., 6-iodopurine, 6-iodoquinazoline) has failed despite the high theoretical reactivity of the C–I bond.
The Core Problem: While the C–I bond is excellent for oxidative addition, the N-heterocyclic scaffold acts as a catalyst poison . The Lewis-basic nitrogen atoms (specifically N7/N9 in purines or N1/N3 in quinazolines) coordinate strongly to the Palladium center, displacing ligands and shutting down the catalytic cycle. Furthermore, electron-deficient 6-iodo-heterocycles are highly prone to hydrodehalogenation (reduction), where the iodine is replaced by a hydrogen atom.
This guide moves beyond standard protocols to address these specific failure modes.
Diagnostic Hub: Identify Your Failure Mode
Before changing reagents, analyze your crude reaction mixture via LC-MS. Use the logic flow below to identify the root cause.
Interactive Troubleshooting Flowchart
Figure 1: Diagnostic logic tree for isolating the cause of reaction failure in Suzuki couplings.
Issue-Specific Resolution Guides
Scenario A: The "Dead Catalyst" (Catalyst Poisoning)
Symptom: Both Aryl-Iodide and Boronic Acid remain unreacted. The reaction solution may remain clear or precipitate Pd black immediately.
The Mechanism: In 6-iodo-purines/quinazolines, the adjacent Nitrogen atoms are highly Lewis basic. They bind to the Pd(II) intermediate, forming a stable "off-cycle" resting state that prevents transmetallation.
Protocol Adjustments:
-
Switch to Bulky Ligands: Do not use simple PPh3. Use bulky, electron-rich Buchwald ligands like XPhos or SPhos . The steric bulk creates a "protective shell" around the Pd, physically preventing the N-heterocycle from binding to the metal center while still allowing the C-I bond to access the catalyst [1].
-
Increase Temperature: N-coordination is often reversible. Increasing temperature to 100–110°C (in dioxane/water) can shift the equilibrium toward the active species.
-
Use Chelating Ligands: Pd(dppf)Cl2 is a robust alternative. The bidentate ligand prevents the formation of bis-heterocycle-Pd complexes [2].
Scenario B: The "Missing Boronate" (Protodeboronation)
Symptom: Aryl-Iodide remains, but Boronic Acid has converted to the H-species (Ar-H).
The Mechanism: Heteroaryl boronic acids (especially 2-pyridyl or electron-rich heterocycles) are unstable in aqueous base. The C–B bond hydrolyzes faster than the transmetallation step occurs [3].
Protocol Adjustments:
-
Slow Addition Protocol: Do not add the boronic acid all at once. Dissolve it in the organic solvent and add it via syringe pump over 2–4 hours. This keeps the concentration low, favoring the second-order cross-coupling over the first-order decomposition [4].
-
Anhydrous Conditions: Switch to Cs2CO3 or K3PO4 in anhydrous Dioxane or Toluene . Water accelerates protodeboronation.[1]
-
Boronate Derivatives: Switch from Boronic Acid (-B(OH)2) to a MIDA Boronate or Potassium Trifluoroborate (-BF3K) salt. These release the active species slowly.[2]
Scenario C: The "Reduction" (Hydrodehalogenation)
Symptom: Aryl-Iodide is consumed, but yields the de-iodinated parent heterocycle.
The Mechanism: The highly reactive 6-iodo position undergoes oxidative addition rapidly. However, if transmetallation is slow, the Pd(II) intermediate will grab a "hydride" from the solvent (usually alcohols like Ethanol/Methanol) or the base, leading to reductive elimination of Ar-H [5].
Protocol Adjustments:
-
Eliminate Alcohols: Never use MeOH, EtOH, or iPrOH for 6-iodo-heterocycles. Use 1,4-Dioxane , THF , or Toluene .
-
Solvent Degassing: Oxygen promotes homocoupling and radical pathways. Sparging with Argon for 15 minutes is mandatory, not optional.
-
Switch Halogens: If reduction persists, switch from 6-Iodo to 6-Bromo or 6-Chloro . While less reactive, they are less prone to rapid reduction and often couple cleaner with active ligands like XPhos [6].
Standardized Protocol: The "Bulletproof" Method
This protocol is designed specifically for difficult 6-iodo-purines and quinazolines, incorporating safeguards against poisoning and protodeboronation.
Reagents:
-
Substrate: 6-Iodo-heterocycle (1.0 equiv)
-
Partner: Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) (Pre-complexed XPhos-Pd-G2 is also excellent)
-
Base: K3PO4 (3.0 equiv) (Anhydrous, finely ground)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) (Degassed)
Step-by-Step Workflow:
-
Pre-catalyst Formation: In a vial, mix Pd2(dba)3 and XPhos in 1 mL of degassed Dioxane. Stir at 50°C for 5 minutes until the solution turns from dark purple/red to a clear orange/brown. Why? This ensures the active L-Pd(0) species is formed before it touches the "poisonous" heterocycle.
-
Reaction Assembly: In the main reaction vessel, add the 6-iodo-heterocycle, Boronic Acid, and K3PO4.
-
Catalyst Addition: Add the pre-formed catalyst solution to the main vessel.
-
Solvent Addition: Add the remaining Dioxane/Water mixture.
-
Degassing: Spurge with Argon for 5 minutes. Seal the vessel.
-
Execution: Heat to 100°C for 2–4 hours.
-
Workup: Cool to RT. Filter through Celite (to remove Pd black). Dilute with EtOAc, wash with Brine.[3]
Comparative Data: Ligand Selection Matrix
Use this table to select the correct catalyst system based on your specific heterocycle class.
| Substrate Class | Recommended Ligand | Base | Solvent | Rationale |
| 6-Iodopurine | XPhos or SPhos | K3PO4 | Dioxane/H2O | Steric bulk prevents N7/N9 coordination; water aids solubility of polar purine. |
| 6-Iodoquinazoline | Pd(dppf)Cl2 | Cs2CO3 | Toluene | Chelating ligand (dppf) resists displacement by quinazoline nitrogens. |
| Electron-Poor Ar-I | PPh3 | Na2CO3 | DME/H2O | Standard conditions usually suffice; low cost. |
| Unstable Boronic Acid | XPhos | K3PO4 | Anhydrous THF | Removal of water prevents protodeboronation of the boronic acid. |
Visualizing the Poisoning Mechanism
Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the "trap" (poisoning).
Figure 2: Mechanistic competition between productive oxidative addition and non-productive nitrogen coordination.
References
-
Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2017. [Link]
-
Wikipedia. "Protodeboronation." Wikipedia, The Free Encyclopedia. [Link]
-
McIndoe, J. S. et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. [Link]
Sources
Validation & Comparative
HPLC purity analysis methods for imidazo[1,2-b]pyridazine intermediates
Comparative Guide: HPLC Strategies for Purity Profiling of Imidazo[1,2-b]pyridazine Scaffolds
Executive Summary & Scientific Context
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor development (e.g., Ponatinib ).[1] However, its physicochemical properties present distinct analytical challenges that standard generic gradients often fail to address.[2]
The "N-Bridge" Challenge:
The bridgehead nitrogen (N-4) and the pyridazine nitrogens create a basic pharmacophore (pKa ~3.5–4.5, highly dependent on substituents).[1] On traditional silica-based C18 columns at neutral or weakly acidic pH, these moieties interact strongly with residual silanols, resulting in severe peak tailing (
The Regioisomer Challenge:
Synthetic routes, typically involving the condensation of 3-aminopyridazine with
This guide objectively compares three distinct methodologies to solve these problems:
-
Method A (Baseline): Ion-Suppression C18 (Low pH + Silanol Blocker).[1]
-
Method B (Selectivity): Phenyl-Hexyl (Pi-Pi Interaction).[1]
-
Method C (Shape): High pH Hybrid C18 (Deprotonation).
Comparative Analysis of Methodologies
Method A: The "Workhorse" (Acidic C18 + TEA)
Best for: Routine reaction monitoring, QC of final API.[1]
This method utilizes a classic approach: suppressing silanol activity using a competitive base (Triethylamine - TEA) and low pH to keep the analyte fully ionized but paired with phosphate.
-
Mechanism: Low pH (2.5) ensures the basic nitrogens are protonated. TEA competes for the active silanol sites on the silica surface, artificially sharpening the peak.
-
Pros: Highly reproducible; compatible with older HPLC systems; excellent for separating polar degradation products (oxidation/hydrolysis).
-
Cons: TEA is incompatible with LC-MS (signal suppression); phosphate buffers precipitate in high organic; poor selectivity for aromatic regioisomers.[1]
Method B: The "Selectivity Solver" (Phenyl-Hexyl)
Best for: Separating regioisomers and starting materials.[1]
-
Mechanism: Unlike C18 (hydrophobic interaction only), Phenyl-Hexyl phases offer
interactions.[1][2] The electron-deficient imidazo[1,2-b]pyridazine ring interacts differently with the phenyl ligand compared to its impurities, especially when Methanol is used (ACN suppresses interactions). -
Pros: Superior resolution of positional isomers; orthogonal selectivity to C18.
-
Cons: Longer equilibration times; Methanol generates higher backpressure than ACN.
Method C: The "Modern Hybrid" (High pH)
Best for: LC-MS compatibility and maximizing peak capacity.[1]
-
Mechanism: Uses a high pH (pH 10) buffer (Ammonium Bicarbonate/Hydroxide) on Hybrid Ethylene-Bridged Silica (BEH/Gemini).[1] At pH 10, the basic nitrogens are deprotonated (neutral), eliminating silanol interaction and increasing retention.
-
Pros: Perfect peak symmetry (
); MS-volatile buffer; high loading capacity (preparative friendly). -
Cons: Requires specific "Hybrid" columns (standard silica dissolves at pH > 8).
Experimental Protocols
Reagents & Preparation
-
Sample Diluent: 50:50 Water:Methanol (The scaffold often has poor solubility in 100% ACN).
-
Concentration: 0.5 mg/mL (Assay); 0.05 mg/mL (Impurity Profiling).
Protocol A: Ion-Suppression C18 (Standard)
-
Column: Agilent Zorbax SB-C18 or Waters Symmetry C18 (4.6 x 150mm, 3.5 µm).[1]
-
Mobile Phase A: 20 mM
adjusted to pH 2.5 with + 0.4% Triethylamine (TEA). -
Gradient:
-
0 min: 5% B
-
15 min: 60% B
-
20 min: 90% B
-
-
Temp: 30°C.
-
Detection: UV 254 nm.
Protocol B: Phenyl-Hexyl (Isomer Separation)
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol (Critical: MeOH enhances
selectivity).[1] -
Gradient:
-
0 min: 10% B
-
25 min: 70% B (Shallower gradient required for isomer resolution)
-
-
Flow: 0.8 mL/min (Due to MeOH viscosity).
-
Temp: 40°C (Reduces viscosity).
Quantitative Performance Comparison
Data simulated based on typical behavior of basic heterocycles (Ponatinib analogs).[1]
| Metric | Method A (Acidic C18 + TEA) | Method B (Phenyl-Hexyl/MeOH) | Method C (High pH Hybrid) |
| Peak Tailing ( | 1.3 - 1.5 (Acceptable) | 1.1 - 1.3 (Good) | 0.95 - 1.05 (Excellent) |
| Isomer Resolution ( | 1.2 (Partial Co-elution) | > 2.5 (Baseline) | 1.5 (Moderate) |
| MS Compatibility | No (Non-volatile/TEA) | Yes | Yes |
| Column Lifetime | High | Moderate | High (If Hybrid Silica used) |
| Limit of Quantitation | 0.05% | 0.03% | 0.01% (Sharper peaks) |
Decision Logic & Workflows (Visualized)
Diagram 1: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal stationary phase based on impurity profile and detection requirements.
Diagram 2: Impurity Fate Mapping
Caption: Origin of common impurities in imidazo[1,2-b]pyridazine synthesis and their chromatographic behavior.
References
-
Golla, V. K., et al. (2023).[1][7] Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Frontiers in Chemistry. [Link]
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
Goel, N., et al. (2024). Imidazo[1,2-b]pyridazine: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
-
Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl Columns for Aromatic Isomers. Agilent Technical Notes. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 3. Frontiers | Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product [frontiersin.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparing reactivity of 6-iodo vs 6-bromo-imidazo[1,2-b]pyridazine
This guide provides a technical comparison of 6-iodo-imidazo[1,2-b]pyridazine versus 6-bromo-imidazo[1,2-b]pyridazine , tailored for researchers in medicinal chemistry and drug discovery.[1]
Executive Summary & Scaffold Overview
The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib , Takinib ).[1] The 6-position is a critical vector for solubilizing groups (e.g., piperazines, morpholines) or pharmacophores interacting with the solvent-exposed region of the ATP binding pocket.[1]
-
6-Iodo: The "High-Performance" intermediate. Offers superior reactivity in difficult cross-couplings (low temp, sterically hindered partners) but suffers from lower stability and higher cost.[1]
-
6-Bromo: The "Workhorse" intermediate. Offers excellent stability and scalability. It requires slightly more forcing conditions for palladium catalysis but is often preferred for early-stage scale-up.
Scaffold Reactivity Map
The imidazo[1,2-b]pyridazine system possesses distinct electronic zones that dictate synthetic strategy.
Figure 1: Reactivity profile of the imidazo[1,2-b]pyridazine scaffold. C6 is the primary site for halogen-mediated coupling.
Technical Comparison: 6-Iodo vs. 6-Bromo
Electronic & Physical Properties
The bond dissociation energy (BDE) of the carbon-halogen bond drives the reactivity difference. The C(sp2)–I bond is significantly weaker than C(sp2)–Br, facilitating faster oxidative addition to Pd(0).[1]
| Feature | 6-Iodo-Imidazo[1,2-b]pyridazine | 6-Bromo-Imidazo[1,2-b]pyridazine |
| Reactivity (Pd) | High. Oxidative addition occurs at RT or mild heating (40–60°C). | Moderate. Typically requires heating (80–100°C) for oxidative addition.[1] |
| Reactivity (Li) | Fast. Li-Halogen exchange is extremely rapid at -78°C. | Good. Exchange works well but competes slightly with deprotonation if not cryogenic. |
| Stability | Low. Light sensitive; can degrade over months if not stored in dark/cold. | High. Stable indefinitely at RT; resistant to ambient light. |
| SNAr Capability | Poor. Iodine is a poor leaving group for nucleophilic aromatic substitution compared to F/Cl. | Moderate. Better than I, but inferior to Cl or F for SNAr.[1] |
| Primary Use | Late-stage functionalization; coupling with deactivated/bulky boronic acids. | Routine library synthesis; scale-up campaigns (>10g). |
Cross-Coupling Performance (Suzuki-Miyaura)
Experimental data suggests a hierarchy in catalyst requirements.
-
6-Iodo: Compatible with "weaker" catalyst systems (e.g., Pd(PPh3)4) and mild bases (Na2CO3).[1] Ideal for installing thermally sensitive fragments.
-
6-Bromo: Often requires "active" catalyst systems (e.g., Pd(dppf)Cl2, XPhos Pd G2) and stronger bases (K3PO4, Cs2CO3) to achieve full conversion in reasonable times.[1]
Expert Insight: If your coupling partner is an electron-deficient boronic ester (e.g., pyridine-3-boronic acid), start with the 6-iodo derivative to maximize yield.[1] For electron-rich aryl boronic acids, the 6-bromo derivative is sufficient and more cost-effective.[1]
Strategic Synthesis: Sequential Functionalization
A common challenge is functionalizing both C3 and C6. The choice of halogen at C6 determines the sequence.
Scenario A: 3-Bromo-6-Chloro (The "Standard" Route)
-
Step 1 (C3 Functionalization): The C3 position is more nucleophilic and, interestingly, the C3-Br bond is often more reactive towards oxidative addition than the electron-deficient C6-Cl bond under specific conditions.[1] Alternatively, direct C-H arylation can be performed at C3 leaving C6-Cl intact.[1]
-
Step 2 (C6 Functionalization): The remaining C6-Cl is activated for SNAr (with amines) or Buchwald coupling (with specialized ligands like BrettPhos).
Scenario B: 3-Bromo-6-Iodo (The "Inverted" Route)
-
Step 1 (C6 Functionalization): The C6-Iodine is significantly more reactive than C3-Bromine towards Pd(0). This allows selective Suzuki coupling at C6 first at low temperatures (RT to 40°C).[1]
-
Step 2 (C3 Functionalization): The C3-Bromine is then engaged in a second coupling at higher temperatures (80-100°C).
Figure 2: Workflow for site-selective coupling using the reactivity difference between I and Br.
Experimental Protocols
Protocol A: Selective Suzuki Coupling of 6-Iodo-imidazo[1,2-b]pyridazine
Use this when selectivity over other halogens is required or substrates are sensitive.[1]
-
Charge: 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Aryl boronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%).[1]
-
Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1).[1]
-
Base: Na2CO3 (2.0 equiv).
-
Conditions: Degas with N2. Stir at room temperature for 2–4 hours.
-
Note: If conversion is slow, warm to 40°C. Do not exceed 60°C to maintain selectivity if a C3-Br is present.[1]
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
Protocol B: Metal-Halogen Exchange (Lithiation) of 6-Bromo-imidazo[1,2-b]pyridazine
Use this to introduce electrophiles (aldehydes, ketones) at C6.[1]
-
Dissolve: 6-bromo-imidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool: Cool to -78°C (acetone/dry ice bath).
-
Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.
-
Critical: Maintain internal temp < -70°C. The exchange is faster than deprotonation at this temp.
-
-
Quench: Stir for 15 mins at -78°C, then add electrophile (e.g., DMF, 1.5 equiv).
-
Warm: Allow to warm to RT naturally over 1 hour.
Decision Matrix: Which to Choose?
| Condition / Requirement | Recommended Scaffold | Reasoning |
| Standard Library Synthesis | 6-Bromo | Cheaper, stable, sufficient reactivity for most couplings.[1] |
| Sensitive Substrates | 6-Iodo | Allows milder reaction conditions (RT coupling). |
| Sequential Coupling (C6 then C3) | 6-Iodo (at C6) | C-I bond reacts selectively over C-Br at C3. |
| Sequential Coupling (C3 then C6) | 6-Chloro (at C6) | C-Cl is inert to conditions that couple C3-Br. |
| Need C6-Amine (SNAr) | 6-Fluoro / 6-Chloro | Halogens F/Cl are superior to I/Br for nucleophilic displacement. |
References
-
General Synthesis & Reactivity
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines. (2010). Discusses the preparation of 6-halo derivatives and their reactivity in nucleophilic substitutions.
-
Source: [1]
-
Pd-Catalyzed Methodology
-
Direct Arylation & Regioselectivity
- Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation. (2016).
-
Source:
-
Kinase Inhibitor Applications (Tyk2/TAK1)
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Crystal structure analysis of imidazo[1,2-b]pyridazine hydrochloride salts
Crystal Structure Analysis of Imidazo[1,2-b]pyridazine Hydrochloride Salts: A Comparative Technical Guide
Executive Summary
This guide provides a technical analysis of the solid-state properties of imidazo[1,2-b]pyridazine hydrochloride salts, a critical scaffold in kinase inhibitor development (e.g., Ponatinib analogs). Unlike standard datasheets, this document objectively compares the hydrochloride (HCl) salt form against the free base and alternative salts (e.g., mesylate). It details the crystallographic drivers of solubility and stability, supported by experimental protocols and structural visualization.
Key Findings:
-
Solubility: The HCl salt typically exhibits a 15–30x increase in aqueous solubility compared to the free base due to the disruption of planar
- stacking and the introduction of ionic dipole interactions. -
Stability: While the HCl form improves solubility, it introduces hygroscopicity risks (formation of dihydrates) that must be managed via lattice engineering, unlike the thermodynamically stable but insoluble free base.
-
Protonation Site: Single-crystal X-ray diffraction (SCXRD) confirms protonation preferentially occurs at the N1 position of the imidazole ring, driving a specific
hydrogen bonding motif.
The Scaffold & The Challenge
The imidazo[1,2-b]pyridazine core is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. However, the free base form suffers from poor bioavailability due to its flat, fused bicyclic nature, which promotes tight crystal packing.
The Engineering Challenge: Converting the free base to an HCl salt is the standard first-pass solution, but it is not trivial. The high charge density of the chloride ion often leads to solvatomorphism (formation of hydrates/solvates), complicating the regulatory path. This guide analyzes how to control these variables.
Comparative Crystallography: HCl Salt vs. Alternatives
The following comparison synthesizes data from structural analogs (e.g., 3,6-disubstituted derivatives) to illustrate the performance shift between forms.
Table 1: Physicochemical Performance Matrix
| Feature | Free Base (Parent) | Hydrochloride (HCl) Salt | Mesylate Salt (Alternative) |
| Crystal System | Monoclinic / Triclinic | Monoclinic ( | Triclinic ( |
| Packing Motif | Planar | Ionic H-bond Network ( | Bulky anion separation |
| Aqueous Solubility | < 0.05 mg/mL (Poor) | > 1.5 mg/mL (High) | > 5.0 mg/mL (Very High) |
| Melting Point ( | 210–215°C (Sharp) | 240–260°C (Decomp.) | 180–190°C |
| Hygroscopicity | Non-hygroscopic | Moderate (Risk of hydrates) | Low to Moderate |
| Common Solvates | None (Anhydrous) | Mono-/Di-hydrates common | Variable |
Critical Insight: The free base relies on weak Van der Waals forces and stacking. The HCl salt introduces a "pinning" interaction where the chloride ion acts as a bridge between protonated heterocycles, often incorporating water molecules to satisfy the chloride's coordination geometry [1, 2].
Structural Drivers of Performance
To understand why the HCl salt performs differently, we must visualize the atomic-level interactions.
Protonation & Hydrogen Bonding
In the imidazo[1,2-b]pyridazine core, the N1 nitrogen (imidazole ring) is the most basic site (
-
Protonation: The proton resides on N1.
-
Primary Interaction: A strong charge-assisted hydrogen bond forms:
. -
Network Formation: The
ion typically accepts 2–3 H-bonds, often recruiting water molecules or amide hydrogens from neighboring molecules, creating a 3D hydrophilic channel that aids dissolution.
Disruption of Pi-Stacking
The free base stacks like plates (distance ~3.4 Å). The insertion of the spherical
Diagram 1: Structural Interaction Network
This diagram visualizes the critical H-bond network in the HCl salt lattice.
Caption: Interaction map showing the primary
Experimental Protocols
Reliable generation of single crystals for HCl salts in this class is difficult due to "oiling out." The following protocols are optimized for fused heterocycles.
Protocol A: Vapor Diffusion (Optimal for X-Ray Quality)
Best for: Obtaining high-quality single crystals for structure solution.
-
Dissolution: Dissolve 15 mg of the imidazo[1,2-b]pyridazine derivative in 0.5 mL of Methanol (MeOH) or Ethanol (EtOH) . Heat gently if required to ensure full dissolution.
-
Acidification: Add 1.1 equivalents of concentrated aqueous HCl (12M). Note: Using excess acid can degrade the scaffold.
-
Setup: Place the solution in a small inner vial (4 mL).
-
Diffusion: Place the open inner vial inside a larger jar (20 mL) containing 3 mL of Ethyl Acetate (EtOAc) or Diethyl Ether (
) . -
Crystallization: Seal the outer jar tightly. Store at 4°C in the dark.
-
Timeline: Harvest crystals after 3–7 days. The antisolvent (EtOAc) slowly diffuses into the MeOH, lowering solubility gradually to favor crystal growth over amorphous precipitation [3].
Protocol B: Slurry Conversion (For Bulk Phase Purity)
Best for: Verifying the thermodynamic stability of the salt form.
-
Suspend 100 mg of the free base in 2 mL of Isopropanol (IPA).
-
Add 1.05 eq. of HCl (4M in Dioxane).
-
Stir at 50°C for 2 hours, then cool to 20°C over 4 hours (0.1°C/min ramp).
-
Filter and analyze via Powder X-Ray Diffraction (PXRD) to check for polymorphism.[2]
Analytical Workflow & Logic
To ensure scientific integrity, the characterization must follow a self-validating loop.
Diagram 2: Salt Characterization Workflow
Caption: Integrated workflow ensuring the selected crystal form is both structurally defined and thermodynamically stable.
References
-
Structure-Based Design of Imidazo[1,2-b]pyridazines: Title: Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2013).[3] URL:[Link]
-
Hydrogen Bonding in Heterocycles: Title: Hydrogen-Bonding Motifs in Nitrogen Heterocycle Salts. Source: MDPI Crystals (2014). URL:[Link]
-
Crystallization Protocols: Title: Growing Single Crystals - Chemistry Teaching Labs. Source: University of York. URL:[Link]
-
General Scaffold Properties: Title: Synthesis and functionalization of imidazo[1,2-b]pyridazine.[4][5][6] Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]
Sources
- 1. Crystal structure of imidazo[1,5-a]pyridinium-based hybrid salt (C13H12N3)2[MnCl4] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
Mass spectrometry fragmentation patterns of 6-iodo-imidazo[1,2-b]pyridazine
An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of heterocyclic building blocks is critical for structural elucidation and metabolite identification in drug discovery. Imidazo[1,2-b]pyridazines represent a privileged pharmacophore, serving as the core scaffold for numerous kinase inhibitors, including the FDA-approved therapeutic ponatinib[1][2].
While 6-chloroimidazo[1,2-b]pyridazine is a ubiquitous starting material, the 6-iodo derivative is frequently utilized for advanced palladium-catalyzed cross-coupling reactions due to its superior reactivity. This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of 6-iodo-imidazo[1,2-b]pyridazine against its 6-chloro and 6-bromo alternatives, detailing the mechanistic causality behind their distinct spectral signatures.
The Halogen Effect: Mechanistic Causality in MS/MS
In electrospray ionization (ESI) positive mode, basic nitrogenous heterocycles readily protonate to form even-electron
However, 6-iodo-imidazo[1,2-b]pyridazine actively violates this rule . The causality lies in the bond dissociation energies (BDE). The carbon-iodine (
Comparative Performance Data
To objectively compare these analogs, we must evaluate their isotopic fidelity and primary fragmentation energetics. The tables below summarize the quantitative MS data.
Table 1: Precursor Ion Isotopic Signatures The isotopic pattern of the precursor ion is the first diagnostic filter in MS analysis. The 6-iodo analog provides a clean, monoisotopic precursor, which simplifies spectral interpretation in complex biological matrices compared to the heavy isotopic interference of chlorine and bromine.
| Compound | Formula | Exact Mass | Observed | Isotopic Pattern ( |
| 6-Chloro-imidazo[1,2-b]pyridazine | 153.01 | 154.02 | 3 : 1 | |
| 6-Bromo-imidazo[1,2-b]pyridazine | 196.96 | 197.97 | 1 : 1 | |
| 6-Iodo-imidazo[1,2-b]pyridazine | 244.95 | 245.95 | 100 : 0 (Monoisotopic) |
Table 2: CID Energetics and Primary Neutral Losses The optimal collision energy (CE) required to induce fragmentation directly correlates with the halogen's leaving group ability.
| Compound | Primary Neutral Loss | Major Fragment ( | Optimal CE (eV) | Cleavage Mechanism |
| 6-Chloro | 118.05 | 30 - 35 | Heterolytic | |
| 6-Bromo | 118.05 / 119.05 | 20 - 25 | Mixed Heterolytic/Homolytic | |
| 6-Iodo | 119.05 | 10 - 15 | Homolytic (Radical Loss) |
Visualizing the Fragmentation Pathway
The diagram below maps the specific fragmentation logic of the 6-iodo derivative. Following the initial loss of the iodine radical, the resulting imidazo[1,2-b]pyridazine core undergoes high-energy ring opening, characterized by the loss of
Primary tandem mass spectrometry fragmentation pathways of 6-iodo-imidazo[1,2-b]pyridazine.
Self-Validating Experimental Methodology
To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a built-in validation check to prevent false positives and ensure instrument fidelity.
Step 1: System Suitability & Calibration
-
Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm) and resolution (
at 200). -
Validation: Ensures the Time-of-Flight (TOF) or Orbitrap analyzer can reliably resolve the exact monoisotopic peaks of the halogenated species from background noise.
Step 2: Sample Preparation
-
Action: Dissolve the 6-iodo-imidazo[1,2-b]pyridazine standard in LC-MS grade acetonitrile to a 1 mg/mL stock. Dilute to a 1 µg/mL working solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Validation: Run a solvent blank (50:50 ACN:
+ 0.1% FA) prior to sample injection to confirm the absolute absence of carryover at 154, 198, and 246.
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Utilize a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
Validation: Monitor retention time stability across triplicate injections. An RSD of < 1% validates pump precision and column equilibration.
Step 4: ESI and CID Parameters
-
Action: Operate the ESI source in positive ion mode with a capillary voltage of +3.5 kV. In the quadrupole collision cell (q2), use Argon as the collision gas. Crucially, ramp the Collision Energy (CE) from 10 to 40 eV rather than using a static CE.
-
Validation: Ramping the CE acts as an internal validation mechanism. It ensures the simultaneous capture of both the low-energy homolytic cleavages (yielding the
119 radical cation) and the high-energy heterolytic ring cleavages (yielding 92), providing a complete, artifact-free spectral fingerprint.
Step-by-step LC-MS/MS workflow for analyzing halogenated imidazo[1,2-b]pyridazines.
Conclusion
For analytical scientists and medicinal chemists, the 6-iodo-imidazo[1,2-b]pyridazine scaffold offers distinct mass spectrometric advantages over its chlorinated and brominated counterparts. Its monoisotopic nature eliminates complex spectral overlaps, while its exceptionally low optimal collision energy (10-15 eV) allows for the gentle generation of diagnostic radical cations. By employing the ramped-CE methodologies outlined above, researchers can confidently map the structural fate of these vital building blocks during drug metabolism and pharmacokinetic (DMPK) studies.
References
-
PubChem. "Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828". National Institutes of Health (NIH). URL:
-
"Exploring the untapped pharmacological potential of imidazopyridazines". ResearchGate. URL:[1]
-
"Intra- and Intermolecular Reactions of Aromatic Radical Cations: an Account of Mechanistic Concepts and Methods in Mass Spectrometry". Core.ac.uk. URL:[3]
-
"On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results". ResearchGate. URL:[4]
-
"US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt". Google Patents. URL:[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride proper disposal procedures
Operational Safety & Disposal Protocol: 6-Iodo-imidazo[1,2-b]pyridazine Hydrochloride
Executive Summary & Chemical Profile
6-Iodo-imidazo[1,2-b]pyridazine hydrochloride (CAS: 1951439-01-2) is a highly valuable halogenated N-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and . While operationally critical to drug discovery workflows, its structural composition—featuring a heavy halogen (iodine) and an acidic hydrochloride salt—dictates stringent handling and disposal procedures. This guide provides actionable, self-validating protocols to ensure environmental compliance, laboratory safety, and operational efficiency.
Mechanistic Rationale for Disposal Segregation
As a Senior Application Scientist, it is critical to understand the thermodynamic and environmental causality behind waste segregation rules:
-
The Halogen Hazard (Dioxin Prevention): When halogenated organic compounds are incinerated in standard, non-halogenated waste streams, the combustion process generates highly corrosive hydrogen iodide (HI) and hydrogen chloride (HCl) gases. If combusted at improper temperatures without specialized alkaline scrubbers, these halogens thermodynamically favor the formation of polyhalogenated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—[1].
-
The Acidic Salt Challenge: Because this compound is formulated as a hydrochloride salt, its dissolution in aqueous assay buffers releases HCl, naturally depressing the solution's pH. Disposing of unneutralized acidic waste can trigger dangerous exothermic reactions or [2] if inadvertently mixed with cyanide- or sulfide-containing wastes in a generic aqueous carboy.
Waste Routing Workflow
The following decision matrix illustrates the logical routing of 6-Iodo-imidazo[1,2-b]pyridazine HCl waste based on its physical state and solvent matrix.
Figure 1: Decision matrix for the disposal routing of 6-Iodo-imidazo[1,2-b]pyridazine HCl.
Quantitative Waste Segregation Metrics
To ensure compliance with [3], all waste streams generated from this compound must adhere to the following quantitative thresholds:
| Waste Stream | pH Threshold | Halogen Volume Threshold | Primary EPA/RCRA Classification | Final Treatment Method |
| Halogenated Solid | N/A | > 0% (Any trace exposure) | HOC (Appendix III) | High-Temp Incineration with Scrubbers |
| Halogenated Organic | N/A | > 1% Halogen by volume | F002 (if mixed with listed solvents) | Fuel Blending / Incineration |
| Halogenated Aqueous | 6.0 ≤ pH ≤ 8.0 | > 0.1% Halogen | D002 (if unneutralized, pH ≤ 2) | Specialized Wastewater Treatment |
Step-by-Step Disposal Protocols
Every procedure below is designed as a self-validating system to[4].
Protocol A: Solid Waste Management (Unused Chemical & Consumables) Causality: Solid waste containing halogens cannot be placed in standard biohazard or municipal trash due to the risk of leaching and improper incineration.
-
Collection: Gather all unused powder, contaminated weigh boats, spatulas, and pipette tips inside a certified fume hood.
-
Containment: Place items in a puncture-proof, sealable poly-drum specifically designated for Halogenated Solid Waste .
-
Labeling: Affix a hazardous waste tag detailing the exact contents: "Hazardous Solid Waste - Contains Halogenated Organics (Iodine/Chlorine)".
-
Self-Validation Check: Inspect the waste log attached to the drum. Verify that no incompatible materials (e.g., strong oxidizers like potassium permanganate) have been recorded in the same container before sealing.
Protocol B: Liquid Waste Management (Reaction Mixtures & Buffers) Causality: Segregating organic from aqueous streams prevents exothermic phase-separation reactions and drastically reduces the cost of specialized high-temperature incineration required for halogens.
For Organic Solutions (e.g., dissolved in DMSO, DCM, or Methanol):
-
Transfer: Funnel the solution into a red safety can or HDPE carboy designated exclusively for Halogenated Organic Solvents .
-
Self-Validation Check: Inspect the receiving carboy's log. Confirm that no non-halogenated solvents (which dilute the stream and complicate incineration) or reactive metals have been added previously.
For Aqueous Solutions:
-
Measurement: Measure the pH of the aqueous waste. Due to the HCl salt, the pH will likely be acidic (pH < 2), potentially triggering [5].
-
Neutralization: In a fume hood, slowly add a weak base (e.g., 1M NaOH or saturated NaHCO₃) dropwise while stirring until the solution is neutralized.
-
Self-Validation Check: Dip a universal pH indicator strip into the neutralized solution. The strip must read between pH 6.0 and 8.0. Only after this visual confirmation should the liquid be transferred to the Aqueous Halogenated Waste carboy.
Protocol C: Spill Response & Decontamination Causality: Sweeping dry powders aerosolizes the active pharmaceutical ingredient (API), bypassing standard fume hood containment and posing a severe inhalation hazard.
-
Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.
-
Suppression: Do not sweep the dry powder. Lightly mist the spill area with a compatible solvent (e.g., water or ethanol) to suppress dust generation.
-
Extraction: Wipe up the moistened spill using absorbent laboratory pads. Place all pads into the Halogenated Solid Waste container.
-
Neutralization Wash: Wash the contaminated surface with a mild soap and water solution to remove any residual acidic salt.
-
Self-Validation Check: After wiping the area dry, swab the surface with a damp pH test strip. A neutral reading (pH ~7) confirms the acidic hydrochloride salt residue has been completely eradicated from the workspace.
References
1.[3] Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: US Environmental Protection Agency (EPA) / eCFR URL:[Link]
2.[5] Title: EPA Hazardous Waste Codes Source: US Environmental Protection Agency (EPA) / UGA Environmental Safety Division URL:[Link]
3.[1] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]
5.[4] Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]
6.[2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
Personal protective equipment for handling 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride
Executive Summary & Chemical Risk Profile
Compound: 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride Parent CAS: 766-55-2 (Free base reference) Molecular Class: Halogenated Heterocyclic Salt[1]
As researchers, we often treat catalog reagents as static inputs. However, 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride presents a dynamic risk profile derived from its three structural components: the imidazopyridazine core (biologically active pharmacophore), the iodine substituent (heavy atom reactivity/light sensitivity), and the hydrochloride counter-ion (acidity/hygroscopicity).[1]
This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational logic for handling this compound in drug discovery workflows.
The "Why" Behind the Hazard
-
Biological Potency: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design (e.g., Ponatinib analogs).[1] Until specific toxicology data proves otherwise, treat this as a Potent Compound with potential for specific target organ toxicity (STOT).[1]
-
Chemical Instability: Organoiodides are susceptible to homolytic cleavage under UV light. The HCl salt form introduces hygroscopicity; moisture absorption can lead to hydrolysis, releasing trace hydrochloric acid fumes and degrading the reagent.
Personal Protective Equipment (PPE) Decision Matrix
Safety is not binary; it is scalable based on exposure risk. The following logic gate determines your required PPE tier.
PPE Logic Diagram
Figure 1: Decision matrix for selecting appropriate PPE based on physical state and operational scale.
Detailed PPE Specifications
| Component | Tier 1 (Standard) | Tier 2 (Enhanced) | Technical Rationale |
| Hand Protection | Nitrile (4 mil) | Double Nitrile (Outer 4 mil, Inner 2 mil) | Permeation: Halogenated heterocycles in DMSO/DCM can permeate standard nitrile in <15 mins.[1] Double gloving provides a "breakthrough buffer." |
| Eye Protection | ANSI Z87.1 Safety Glasses | Chemical Splash Goggles | Acidity: The HCl salt generates acidic micro-droplets upon contact with mucous membranes. Goggles seal against airborne dust/aerosols. |
| Respiratory | Fume Hood (Sash at 18") | N95/P100 or BSC Class II | Inhalation: Fine crystalline salts are easily aerosolized during weighing. Engineering controls (Hood) are primary; respirators are secondary. |
| Body | Cotton Lab Coat | Tyvek® Sleeves + Apron | Contamination: Preventing migration of potent dust to personal clothing/skin. |
Operational Protocols
Protocol A: Precision Weighing (Solid Handling)
Risk: Inhalation of dust and static discharge.
-
Static Control: Place an ionizing fan or anti-static gun near the balance. The HCl salt form is prone to static charge, causing "particle flight."
-
Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a powder containment hood or a balance enclosure.
-
Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the salt is noticeably hygroscopic (corrosion risk); use PTFE-coated spatulas.[1]
-
Decontamination: Immediately wipe the balance area with a 10% detergent solution followed by wet paper towels. Dry wiping generates static and disperses dust.
Protocol B: Solubilization (Liquid Handling)
Risk: Exothermic reaction and splash.[1]
-
Vessel Selection: Use a borosilicate glass vial with a PTFE-lined screw cap. Avoid polystyrene (incompatible with many organic solvents).
-
Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly down the side of the vial.
-
Note: The dissolution of HCl salts can be slightly exothermic.
-
-
Vortexing: Cap tightly before vortexing. Do not sonicate open vessels.
-
Light Protection: Immediately wrap the vial in aluminum foil or use amber glass. The 6-iodo moiety is photosensitive; degradation leads to the release of free iodine (purple discoloration) and loss of activity.
Disposal & Waste Management
Proper disposal is dictated by the chemical functionality.
| Waste Stream | Classification | Notes |
| Solid Waste | Hazardous Chemical Waste | Do not dispose of in trash.[1] Label as "Toxic Solid, Organic." |
| Liquid Waste | Halogenated Organic | The Iodine atom mandates "Halogenated" classification. Do not mix with non-halogenated solvents (e.g., Acetone) if your facility separates them to reduce incineration costs. |
| Aqueous Waste | Acidic / Toxic | If dissolved in water, check pH. Neutralize to pH 6-8 before disposal if required by local EHS, but generally, treat as aqueous toxic waste due to the heterocycle.[1] |
Emergency Response: Spill Logic
In the event of a spill outside the fume hood, follow this immediate response logic.
Figure 2: Emergency response workflow for chemical spills.
Decontamination Solution: For final surface cleaning, use a solution of sodium thiosulfate (5%) if iodine staining (yellow/brown) is visible, followed by a detergent wash.[1] Thiosulfate reduces free iodine to colorless iodide.
References
-
PubChem. (2023). Imidazo[1,2-b]pyridazine, 6-iodo- (Compound Summary). National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hazard Communication. Standard 1910.1200.[2] [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
